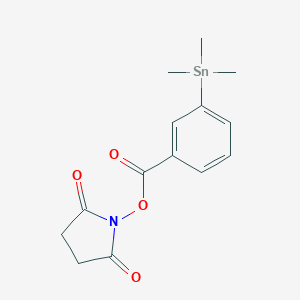

N-Succinimidyl 3-Trimethylstannyl-benzoate

Descripción general

Descripción

N-Succinimidyl 3-(trimethylstannyl)benzoate is an organotin compound widely used in the field of radiochemistry and bioconjugation. This compound is particularly valuable for its role in the radioiodination of proteins and peptides, making it a crucial reagent in the development of radiopharmaceuticals and diagnostic imaging agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyl 3-(trimethylstannyl)benzoate typically involves the reaction of 3-(trimethylstannyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like tetrahydrofuran under mild conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for larger-scale reactions. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the product .

Análisis De Reacciones Químicas

Types of Reactions

N-Succinimidyl 3-(trimethylstannyl)benzoate primarily undergoes substitution reactions, particularly in the context of radioiodination. The trimethylstannyl group is replaced by an iodine atom in the presence of an oxidizing agent such as tert-butylhydroperoxide .

Common Reagents and Conditions

Oxidizing Agents: tert-Butylhydroperoxide

Solvents: Tetrahydrofuran, dichloromethane

Reaction Conditions: Mild temperatures, typically around room temperature, and inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major product formed from the substitution reaction is N-Succinimidyl 3-iodobenzoate, which is a valuable intermediate for further functionalization and conjugation to biomolecules .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Astatination of Antibodies

- Description : The primary application of m-MeATE is in the astatination of monoclonal antibodies for targeted alpha-particle radioimmunotherapy. This method enhances the therapeutic efficacy against cancer cells while minimizing damage to surrounding healthy tissues.

- Case Study : A study involving the conjugation of trastuzumab (a monoclonal antibody) with m-MeATE demonstrated high radiochemical yields (68%-81%) and specific radioactivity up to 1 GBq/mg. This method was optimized for clinical activity levels, showcasing its potential in cancer treatment protocols .

-

Radioiodination of Antibodies

- Description : m-MeATE is also utilized in the radioiodination process, which labels antibodies with iodine isotopes for diagnostic imaging and therapeutic applications.

- Case Study : Research has shown that using m-MeATE for radioiodination results in stable immunoconjugates with effective binding properties to target antigens on cancer cells .

-

Development of Targeted Therapies

- Description : The compound plays a significant role in developing targeted therapies for various cancers by allowing precise delivery of radioactive isotopes to tumor sites.

- Case Study : In preclinical models, astatine-211-labeled antibodies conjugated with m-MeATE showed promising results in inhibiting tumor growth and improving survival rates in mice models of ovarian cancer .

Data Tables

| Application | Yield (%) | Specific Activity (GBq/mg) | Target Antibody |

|---|---|---|---|

| Astatination | 68-81 | Up to 1 | Trastuzumab |

| Radioiodination | Varies | Not specified | Various monoclonal antibodies |

| Targeted Therapy Development | High | Not applicable | Ovarian cancer models |

Mecanismo De Acción

The primary mechanism of action for N-Succinimidyl 3-(trimethylstannyl)benzoate involves the substitution of the trimethylstannyl group with an iodine atom. This reaction is facilitated by the presence of an oxidizing agent, which activates the stannyl group for nucleophilic attack by the iodine species. The resulting iodinated compound can then be conjugated to biomolecules, allowing for targeted delivery and imaging .

Comparación Con Compuestos Similares

Similar Compounds

N-Succinimidyl 3-(tri-n-butylstannyl)benzoate: Another organotin compound used for similar radioiodination purposes.

N-Succinimidyl 4-guanidinomethyl-3-(trimethylstannyl)benzoate: Used for the synthesis of radioiodinated compounds with specific targeting capabilities.

Uniqueness

N-Succinimidyl 3-(trimethylstannyl)benzoate is unique due to its high reactivity and efficiency in substitution reactions, making it a preferred choice for the synthesis of radioiodinated compounds. Its trimethylstannyl group provides a balance between reactivity and stability, ensuring high yields and minimal side reactions .

Actividad Biológica

N-Succinimidyl 3-trimethylstannyl-benzoate (often referred to as m-MeATE) is a compound primarily utilized in the field of radiopharmaceuticals, particularly for labeling antibodies with radioactive isotopes for therapeutic and diagnostic purposes. This article explores its biological activity, focusing on its synthesis, application in radioimmunotherapy, and the implications of its use in clinical settings.

This compound is synthesized through a series of chemical reactions involving succinimidyl esters and trimethylstannyl groups. The compound serves as an intermediate in the radiohalogenation process, particularly for attaching astatine-211 () to monoclonal antibodies (mAbs). The efficiency of this synthesis can be influenced by various factors, including solvent choice and reaction conditions.

Key Synthesis Parameters

- Solvents Used : Methanol, chloroform, and benzene.

- Oxidizing Agents : N-chlorosuccinimide (NCS) is commonly used to facilitate the labeling process.

- Radiation Dose : Studies indicate that increasing radiation doses can negatively impact the yield of labeled products, necessitating careful optimization of synthesis conditions to maintain high radiochemical yields.

Applications in Radioimmunotherapy

The primary biological activity of m-MeATE lies in its application for radioimmunotherapy, particularly in targeting cancer cells. The compound enables the attachment of radioactive isotopes to antibodies, allowing for targeted radiation therapy that minimizes damage to surrounding healthy tissues.

- Targeting Cancer Cells : m-MeATE-conjugated antibodies bind specifically to tumor-associated antigens.

- Radiation Delivery : Once bound, the radioactive isotope emits alpha particles that induce localized damage to cancer cells while sparing normal cells.

Study on Astatine-211 Labeling

A significant study demonstrated the efficacy of m-MeATE in labeling antibodies with for treating disseminated cancer. The study reported:

- Radiochemical Yields : Achieved yields ranged from 67% to 81%, with specific activities up to 1 GBq/mg.

- Immunoreactivity : The labeled antibodies maintained high immunoreactivity, essential for effective targeting of cancer cells.

- Biodistribution : In vivo studies showed appropriate organ uptake patterns, indicating effective targeting capabilities without significant off-target effects .

Comparative Analysis

A comparative study between m-MeATE and other labeling agents (e.g., N-succinimidyl 3-(tri-n-butylstannyl)benzoate) highlighted:

- Higher Yields : m-MeATE consistently provided higher yields under similar conditions.

- Stability : The stability of binding was superior compared to iodine-based counterparts, which often suffer from deastatination issues post-injection .

Table: Summary of Biological Activity Findings

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-trimethylstannylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8NO4.3CH3.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;;;;/h1-2,4-5H,6-7H2;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWLNYODPPEZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153738 | |

| Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122856-01-3 | |

| Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122856013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of N-Succinimidyl 3-(trimethylstannyl)benzoate in the context of these research papers?

A1: N-Succinimidyl 3-(trimethylstannyl)benzoate serves as a crucial intermediate reagent for radiolabeling antibodies and other biomolecules with the α-particle-emitting radionuclide Astatine-211 (211At) [1, 3-12]. This radiolabeling is particularly important for targeted alpha therapy (TAT) applications.

Q2: How does N-Succinimidyl 3-(trimethylstannyl)benzoate facilitate the attachment of 211At to targeting molecules like antibodies?

A2: N-Succinimidyl 3-(trimethylstannyl)benzoate acts as a linker molecule. The N-succinimidyl ester group reacts with primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond. Subsequently, the trimethylstannyl group is readily replaced by 211At through a radiohalogenation reaction (astatodestannylation) [, , , ].

Q3: Are there alternative methods for radiolabeling antibodies with 211At?

A3: Yes, research has explored direct astatination of antibodies using an ε-lysyl-3-(trimethylstannyl)benzamide immunoconjugate. This method has shown promising results in achieving high yields and specific activity comparable to the traditional two-step procedure involving N-Succinimidyl 3-(trimethylstannyl)benzoate [].

Q4: What are the advantages of using N-Succinimidyl 3-(trimethylstannyl)benzoate for 211At radiolabeling?

A4: The procedure utilizing this compound offers several advantages:

- High radiochemical yields: Labeling efficiencies using this method typically range from 50% to 70% [].

- Rapid reaction kinetics: The reaction proceeds rapidly, which is crucial considering the 7.2-hour half-life of 211At [].

- Preservation of antibody immunoreactivity: Studies indicate that antibodies labeled using this method largely retain their ability to bind to target antigens [, ].

Q5: What challenges are associated with the use of N-Succinimidyl 3-(trimethylstannyl)benzoate in high-activity 211At radiolabeling?

A5: A significant challenge is the radiolytic effects of 211At α-particles, which can degrade the reagent and impact the synthesis yield of the final radiolabeled product, particularly at high activity levels required for clinical applications [].

Q6: How do solvents affect the radiolytic decomposition of N-Succinimidyl 3-(trimethylstannyl)benzoate during 211At radiolabeling?

A6: Research by Pozzi and Zalutsky demonstrated that the choice of solvent significantly influences radiolytic decomposition. For example, chloroform led to extensive degradation, while methanol and benzene provided greater stability [].

Q7: Beyond antibodies, what other molecules have been successfully labeled with 211At using N-Succinimidyl 3-(trimethylstannyl)benzoate?

A7: Researchers have successfully labeled various molecules, including:

- F(ab')2 fragments: Smaller antibody fragments, offering potentially improved pharmacokinetics [, ].

- Poly-L-lysine: Used as a carrier for both 211At and biotin in pretargeted radioimmunotherapy [, , ].

- Polymer particles: Explored for potential use in intracavitary radiotherapy [].

Q8: Are there any concerns regarding the in vivo stability of the bond between 211At and the targeting molecule after being linked by N-Succinimidyl 3-(trimethylstannyl)benzoate?

A9: While the labeling method generally maintains good stability, some studies observed a slight increase in normal tissue activity at later time points with 211At-labeled antibodies compared to their 125I-labeled counterparts. This suggests a potential minor release of free 211At in vivo []. Further research is needed to fully characterize the long-term stability of these conjugates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.